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Compound of Interest

(R)-Cyclopropyl(2-

Compound Name: fluorophenyl)methanamine
hydrochloride

CAS No.: 1213846-75-3

Cat. No.: B1489431

Get Quote

Executive Summary

This technical guide defines the spectroscopic and physicochemical standards for (R)-

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, a critical chiral building block in
the synthesis of P2Y12 inhibitors (e.g., Prasugrel analogues) and 5-HT receptor modulators.[1]

The primary challenge in deploying this intermediate lies in verifying its stereochemical integrity

(

) and distinguishing the salt form from the free base during scale-up. This document outlines
the authoritative spectroscopic signature required for Good Manufacturing Practice (GMP)
release testing, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),
and Chiral HPLC methodologies.

Molecular Profile & Structural Logic[1][2]

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1489431#bc-rfq
https://www.benchchem.com/product/b1489431/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-r-cyclopropyl-2-fluorophenyl-methanamine-hydrochloride
https://www.benchchem.com/product/b1489431/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-r-cyclopropyl-2-fluorophenyl-methanamine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Before analyzing spectra, one must understand the structural drivers affecting the signals:
e The Fluorine Atom (Ortho-position): Induces significant spin-spin coupling (

and
), splitting aromatic signals into complex multiplets and creating characteristic doublets in the
NMR.[1]
e The Cyclopropyl Ring: Provides a unique high-field diagnostic region (
ppm) in
NMR.[1] The ring strain also influences the fragmentation pattern in Mass Spectrometry.[1]

o Chiral Center: The benzylic carbon is the stereocenter.[1] Its configuration (R) must be
validated via Chiral HPLC, as NMR is achiral without a derivatizing agent.

hvsicochemical .

Property Specification

(R)-1-(2-Fluorophenyl)-1-

cyclopropylmethanamine hydrochloride

IUPAC Name

Molecular Formula

Molecular Weight 201.67 g/mol (Salt); 165.21 g/mol (Free Base)

Appearance White to off-white crystalline solid

Soluble in Methanol, DMSO, Water; Insoluble in

Solubility H
exanes

Melting Point (Decomposition)

Spectroscopic Characterization
NMR Spectroscopy (500 MHz, DMSO-)

The hydrochloride salt form is best analyzed in DMSO-
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to observe the ammonium protons.[1]
Diagnostic Criteria:
o« Ammonium Signal: A broad exchangeable signal at

ppm confirms the salt formation (
)[1]
e Benzylic Methine: The proton at the chiral center (
) appears as a doublet of doublets (coupling to Cyclopropyl-CH and F-nucleus) around

ppm.

» Cyclopropyl Diastereotopicity: The methylene protons on the ring are diastereotopic,
appearing as distinct multiplets rather than a simple quartet.[1]

Table 1:

NMR Assignment
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Chemical Shift
(

» Ppm)

Multiplicity

Integration

Assignment

Structural
Insight

8.80

brs

3H

Confirms HCI
salt

stoichiometry.

7.55-7.48

1H

Ar-H (C6)

Deshielded by F-
proximity.[1]

7.42 -7.35

1H

Ar-H (C4)

Para to alkyl
group.[1]

7.28-7.18

2H

Ar-H (C3, C5)

Ortho/Meta to F;

complex splitting.

3.85

1H

Chiral center;
doublet (

)-[1]

1.45-1.35

1H

Cyclopropyl-CH

Methine
connecting to the

benzylic center.

[1]

0.75-0.65

1H

Cyclopropyl-

Diastereotopic
proton (cis to

amine).[1]

0.60 - 0.50

1H

Cyclopropyl-

Diastereotopic
proton (trans to

amine).[1]

0.45-0.35

1H

Cyclopropyl-

Diastereotopic

proton.[1]

0.30-0.20

1H

Cyclopropyl-

Diastereotopic
proton (shielded
face).[1]
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NMR Spectroscopy (125 MHz, DMSO- )

The fluorine atom causes splitting of the aromatic carbons.[1] This is not an impurity; it is the

structural fingerprint.[1]

Table 2:

NMR Assignment
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Chemical Shift
(ngcontent-ng-
c176312016=""
_nghost-ng- Multiplicity (
c3009799073="" Assignment Notes
class="inline ng- )
star-inserted">
» Ppm)
Doublet ( Direct C-F coupling;
160.5 Ar-C2 (C-F) , _
) diagnostic.
Doublet (
130.8 Ar-C4 Meta coupling.[1]
)
Doublet ( Proximity to alkyl
129.5 Ar-C6
) attachment.[1]
Doublet ( Quaternary carbon
125.2 Ar-C1 attached to chiral
) center.[1]
Doublet ( Distal aromatic
124.8 Ar-C5
) carbon.[1]
Doublet (
115.9 Ar-C3 Ortho to Fluorine.[1]
)
54.2 Singlet Chiral center.[1][2]
14.8 Singlet Cyclopropyl-CH Methine.[1]
High field ring carbon.
4.5 Singlet Cyclopropyl- J J
[1]
High field ring carbon.
3.8 Singlet Cyclopropyl- 9 J
[1]
© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC6815260/
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy
» Shift:

to

ppm (referenced to
)-[1]

» Pattern: Multiplet (due to coupling with neighboring aromatic protons).[1]

« Utility: Excellent for detecting regioisomers (e.g., 3-fluoro or 4-fluoro impurities, which appear
at

and

ppm respectively).[1]
Mass Spectrometry (ESI-MS) & Fragmentation
Method: Electrospray lonization (ESI) in Positive Mode.[1]
e Molecular lon:

m/z (Corresponds to the free base cation).[1]

e Adducts: May observe
or dimer
1]
Fragmentation Logic (MS/MS):
e Loss of Ammonia: The primary fragmentation pathway involves the loss of

(17 Da) to form a resonance-stabilized cyclopropyl-benzyl carbocation (

)-[1]
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e Ring Opening: The cyclopropyl ring is strained and may open, followed by ethylene loss
under high collision energy.[1]

- Cyclopropane ring

Molecular lon - NH3 (17 Da) Carbocation rearrangement p| Fluorotropylium
[M+H]+ = 166.1 [M-NH3J+ = 149.1 lon m/z = 109

Click to download full resolution via product page

Figure 1: Predicted ESI-MS fragmentation pathway for the cation.

Chiral Purity Analysis (HPLC)[1][5][6][7][8]

The (R)-enantiomer must be distinguished from the (S)-enantiomer. Standard reverse-phase
C18 is insufficient.[1]

Protocol:

e Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
» Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

e Flow Rate: 1.0 mL/min.[1]

e Detection: UV @ 254 nm.[1]

e Temperature:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-
star-inserted">

1]

Acceptance Criteria:

e (R)-Isomer Retention Time: ~
min (Major peak).[1]

e (S)-Isomer Retention Time: ~
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min (Minor impurity).[1]

e Enantiomeric Excess (ee):

[1][3]

Synthesis & Quality Control Workflow

The synthesis typically involves the reductive amination of cyclopropyl(2-
fluorophenyl)methanone or the addition of cyclopropyl Grignard to 2-fluorobenzonitrile followed
by resolution. The salt formation is the final purification step.[1]

QC Decision Tree

The following workflow ensures that only batches meeting the spectroscopic "fingerprint" are
released for downstream drug development.
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Figure 2: Quality Control Decision Matrix for Batch Release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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